对甲苯磺酸四乙铵

描述

Tetraethylammonium p-toluenesulfonate (TEATos) is a chemical compound that has been utilized in various research applications. It serves as an electrolyte for electrodeposition of polybenzo[c]thiophene, providing compact and smooth films on electrodes. This compound allows for the growth of films at lower overpotentials and with fewer issues of inhomogeneity compared to other electrolytes .

Synthesis Analysis

The synthesis of related tetraalkylammonium compounds involves the reaction of chloramine T with tetraalkylammonium chlorides. Although the specific synthesis of TEATos is not detailed in the provided papers, similar compounds have been prepared and used effectively for tosylimination of phosphorus compounds and diaryl sulfides .

Molecular Structure Analysis

While the molecular structure of TEATos is not explicitly discussed in the provided papers, related compounds such as tetra-p-tolylantimony 4-methylbenzenesulfonate have been synthesized and characterized. X-ray diffraction data revealed that the antimony atoms in these molecules have a distorted trigonal bipyramidal coordination, which could suggest similar complex structures for TEATos .

Chemical Reactions Analysis

TEATos has been used as an electrolyte in the preparation of polybenzo[c]thiophene-modified electrodes. The use of TEATos in this context suggests that it can participate in electrochemical reactions, contributing to the growth of polymer films on electrodes. The compound's role in these reactions is crucial for achieving the desired film properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of TEATos are inferred from its application in the preparation of polybenzo[c]thiophene-modified electrodes. TEATos allows for the deposition of thick, uniform films, indicating that it has suitable solubility and electrochemical properties for this process. Additionally, the related deep-eutectic solvents, which include tetraethylammonium chloride, have been characterized by their density, viscosity, and thermal properties, suggesting that TEATos may share some of these characteristics .

科学研究应用

电化学研究

对甲苯磺酸四乙铵 (TEATos) 在电化学中发挥着重要作用。Fujinaga 和 Sakamoto (1976) 探讨了它对非水溶剂中碱金属离子的极谱还原的影响,突出了它对离子对形成和电化学反应中电位偏移的影响 (Fujinaga 和 Sakamoto,1976)。

在聚合物化学中的应用

据 Higgins 等人 (1996) 报道,TEATos 已用于聚苯并[c]噻吩的电沉积。它有助于在电极上形成致密、光滑的薄膜,与使用其他电解质生长的薄膜有显着不同 (Higgins 等,1996)。

对磁电聚合薄膜的影响

Mogi、Watanabe 和 Motokawa (2001) 发现像四乙铵这样的庞大阳离子会影响对甲苯磺酸盐掺杂的聚吡咯薄膜的氧化还原行为。他们的研究重点介绍了这些阳离子如何在磁场中改变薄膜的电化学性质 (Mogi、Watanabe 和 Motokawa,2001)。

在电解还原偶联中的作用

Baizer (1964) 证明了 TEATos 在电解还原偶联过程中的有效性,特别是在由丙烯腈合成己二腈的过程中,显示了其在产生高收率和效率方面的效用 (Baizer,1964)。

在深共熔溶剂形成中

Rodriguez Rodriguez、Machiels 和 Binnemans (2019) 研究了 TEATos 在形成深共熔溶剂中的作用,有助于金属氧化物的增溶,并拓宽了其在可持续化学中的应用 (Rodriguez Rodriguez、Machiels 和 Binnemans,2019)。

在气体传感技术中的应用

Nguyen 和 Potje-Kamloth (1999) 证明了 TEATos 掺杂的聚吡咯在气体传感器(特别是用于检测 NOx 气体)的开发中的应用,突出了其在环境监测中的潜力 (Nguyen 和 Potje-Kamloth,1999)。

探索聚合物的电学性质

Masuda 和 Asano (2003) 研究了掺杂有 TEATos 的聚吡咯的电学和光谱性质,提供了对这些聚合物的电学特性的见解 (Masuda 和 Asano,2003)。

水解反应的催化剂

Li 和 Ganesan (1998) 使用聚(4-乙烯基吡啶) 对甲苯磺酸盐(一种相关化合物)作为水解反应的催化剂,证明了磺酸盐在催化过程中的多功能性 (Li 和 Ganesan,1998)。

分析应用

Berduque 等人 (2005) 探讨了使用 TEATos 对离子进行电化学调制液体-液体萃取,展示了其在分析化学中用于样品制备和净化方面的潜力 (Berduque 等,2005)。

作用机制

Target of Action

Tetraethylammonium p-toluenesulfonate primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve impulse transmission and muscle contraction.

Mode of Action

The compound acts by blocking these targets . By blocking the autonomic ganglia and nicotinic acetylcholine receptors, it interferes with the transmission of nerve impulses. The blockage of calcium- and voltage-activated potassium channels affects the flow of potassium ions, which can alter the electrical activity of cells.

安全和危害

未来方向

属性

IUPAC Name |

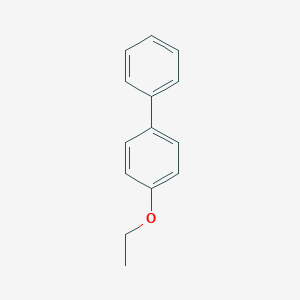

4-methylbenzenesulfonate;tetraethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C7H8O3S/c1-5-9(6-2,7-3)8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFFSWPNFCXGIQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

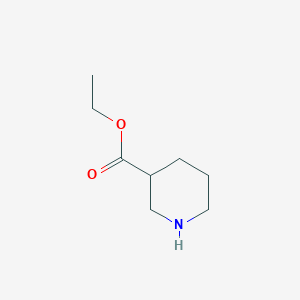

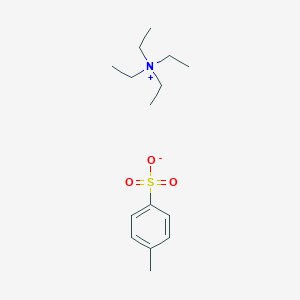

CC[N+](CC)(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061062 | |

| Record name | Tetraethylammonium p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraethylammonium p-toluenesulfonate | |

CAS RN |

733-44-8 | |

| Record name | Tetraethylammonium p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium p-toluenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000733448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tetraethylammonium p-toluenesulfonate in electrochemical reactions?

A1: Tetraethylammonium p-toluenesulfonate often serves as a supporting electrolyte in electrochemical reactions. For instance, it facilitates the electrooxidation of aldehyde and ketone phenylhydrazones in methanol, leading to the formation of methoxy(phenylazo)alkanes [] or cyano(phenylazo)alkanes [] depending on the presence of other reagents like potassium iodide and sodium cyanide. Additionally, it's used in the electropolymerization of pyrrole on poly(p-phenylene terephthalamide) films to create conductive composites [].

Q2: How does Tetraethylammonium p-toluenesulfonate influence the performance of perovskite solar cells?

A2: Modifying mesoporous TiO2 layers in perovskite solar cells with Tetraethylammonium p-toluenesulfonate leads to enhanced power conversion efficiency []. This is attributed to several factors, including defect passivation of the TiO2 film, a decrease in the TiO2 work function, and improved perovskite film quality with larger grain size and enhanced crystallinity []. These factors contribute to reduced charge recombination and improved device performance.

Q3: What are the structural characteristics of Tetraethylammonium p-toluenesulfonate?

A3: Tetraethylammonium p-toluenesulfonate is an organic salt composed of a tetraethylammonium cation (C8H20N+) and a p-toluenesulfonate anion (C7H7SO3-). While spectroscopic data isn't directly provided in the given research, its ionic conductivity has been studied in various solvent mixtures [].

Q4: How does the presence of Tetraethylammonium p-toluenesulfonate affect the properties of electrochemically synthesized polyaniline?

A4: Polyaniline p-toluenesulfonate (PATS) synthesized electrochemically using Tetraethylammonium p-toluenesulfonate exhibits specific properties []. Electrochemical measurements reveal a half-wave potential of 516 mV, a transfer coefficient of 0.49, and a single electron transfer process during synthesis []. Furthermore, the electrical conductivity of PATS shows a temperature dependence suggestive of a small polaron hopping conduction mechanism [].

Q5: What are the applications of Tetraethylammonium p-toluenesulfonate in organic synthesis?

A5: Beyond its role as a supporting electrolyte, Tetraethylammonium p-toluenesulfonate is employed in specific organic reactions. For instance, in the electrolytic reductive coupling of acrylonitrile, it facilitates the formation of adiponitrile in high yield and current efficiency []. Notably, altering the reaction conditions by lowering acrylonitrile concentration or introducing alkali metal cations can lead to propionitrile formation as a byproduct [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

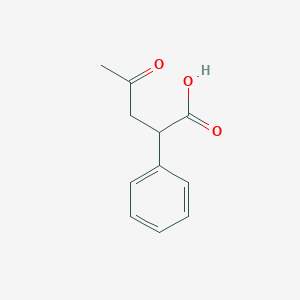

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)

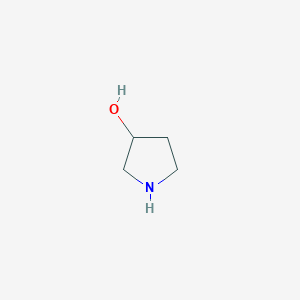

![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)